(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide
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Overview
Description
(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a thiazolidine ring, a thiazole ring, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiazolidine Ring: This step often starts with the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidine ring.
Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone.
Coupling of the Fluorobenzyl Group: The fluorobenzyl group is typically introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a nucleophile.
Final Coupling and Z-Isomer Formation: The final step involves coupling the thiazolidine and thiazole rings, followed by isomerization to obtain the Z-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where thiazolidine and thiazole derivatives have shown efficacy.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazolidine and thiazole rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their use in diabetes treatment.
Thiazole Derivatives: Often used in antimicrobial and anticancer research.
Fluorobenzyl Compounds: Common in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Uniqueness
What sets (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide apart is its combination of these functional groups, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.
Properties
IUPAC Name |
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3S2/c16-10-4-2-1-3-8(10)5-9-7-17-14(23-9)18-12(20)6-11-13(21)19-15(22)24-11/h1-4,6-7H,5H2,(H,17,18,20)(H,19,21,22)/b11-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNCCFTZWNDMKG-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C=C3C(=O)NC(=O)S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)/C=C\3/C(=O)NC(=O)S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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